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Magnesium--silver (3/1)

Hydrogen storage Metal hydrides Cycling stability

Magnesium–silver (3/1), systematic formula Mg3Ag (or AgMg3), is a binary intermetallic compound crystallizing in the hexagonal P6₃/mmc space group with unit cell parameters a ≈ 0.488–0.490 nm, c ≈ 0.779–0.784 nm, and 2 formula units per unit cell. It possesses a calculated bulk density of approximately 3.71 g/cm³ (Materials Project mp-864952), a molecular weight of 180.78 g/mol, and a decomposition temperature of 492 °C.

Molecular Formula AgMg3
Molecular Weight 180.78 g/mol
CAS No. 12041-07-5
Cat. No. B14713811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium--silver (3/1)
CAS12041-07-5
Molecular FormulaAgMg3
Molecular Weight180.78 g/mol
Structural Identifiers
SMILES[Mg].[Mg].[Mg].[Ag]
InChIInChI=1S/Ag.3Mg
InChIKeyFZARZPSHVZTTFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium–Silver (3/1) CAS 12041-07-5: Physical, Structural, and Functional Baseline for Scientific Procurement


Magnesium–silver (3/1), systematic formula Mg3Ag (or AgMg3), is a binary intermetallic compound crystallizing in the hexagonal P6₃/mmc space group with unit cell parameters a ≈ 0.488–0.490 nm, c ≈ 0.779–0.784 nm, and 2 formula units per unit cell [1]. It possesses a calculated bulk density of approximately 3.71 g/cm³ (Materials Project mp-864952), a molecular weight of 180.78 g/mol, and a decomposition temperature of 492 °C [1]. First-principles calculations indicate a formation energy of –0.121 eV/atom and an energy above the convex hull of 0.020 eV/atom, placing it near but slightly above the thermodynamic ground state [2]. This compound serves as a precursor material for several technologically distinct applications — including reversible hydrogen storage, diffusion bonding of dissimilar lightweight metals, and catalytic porous metal fabrication — each of which is enabled by its unique stoichiometry and phase relationships that cannot be replicated by generic substitution.

Why Mg3Ag Cannot Be Replaced by Generic Mg-Ag or Mg-Based Intermetallics in Application-Critical Procurement


The stoichiometric Mg3Ag phase occupies a narrow, kinetically and thermodynamically constrained locus within the Mg–Ag binary system that is structurally distinct from neighbouring intermetallics such as MgAg (β′-B2 ordered) and Mg54Ag17 (orthorhombic ε′ phase) [1]. Simple interpolation of properties from magnesium-rich Mg–Ag alloys is invalid because Mg3Ag’s hexagonal P6₃/mmc crystal structure, specific Mg:Ag atomic ratio, and unique decomposition pathway under hydrogen or thermal load confer application-specific performance characteristics — complete hydrogenation/dehydrogenation reversibility, a discrete intermetallic hardness signature that influences joint fracture behavior, and a leachable Mg sub-lattice that enables templated porous Ag formation — that are absent in MgAg, Mg54Ag17, or other Mg-based binary intermetallics such as Mg2Ni or Mg3Y [2][3]. Procuring a generic “magnesium-silver alloy” or intermetallic without verifying the exact phase identity (Mg3Ag versus MgAg versus mixed-phase product) therefore carries a high risk of functional failure in each of the major application domains documented below.

Quantitative Differentiation Evidence for Magnesium–Silver (3/1) Against Closest Comparators


Hydrogen Storage Cyclic Stability: Mg3Ag Retains 95% Capacity After 30 Cycles vs. 70% for Pure Magnesium

In a direct head-to-head comparison within the same study, the Mg3Ag–H2 system achieved a reversible hydrogen storage capacity of 2.0 wt.% H2 with a capacity retention of 95% after 30 hydrogenation/dehydrogenation cycles, whereas identically tested pure Mg retained only 70% of its initial capacity — a 25-percentage-point advantage for Mg3Ag [1]. The enhanced cycling stability is mechanistically attributed to the in-situ formation of a hard, brittle MgAg secondary phase during cycling, which physically separates MgH2 particles and prevents their agglomeration and sintering, a well-known degradation mechanism in pure Mg systems [1].

Hydrogen storage Metal hydrides Cycling stability Thermodynamic destabilization

Hydrogen Storage Reversibility: Mg3Ag Is Fully Reversible (Mg3Ag + 2H2 ↔ 2MgH2 + MgAg); Mg3Y Undergoes Irreversible Decomposition

Mg3Ag and Mg3Y were directly compared in the same experimental study. Mg3Ag exhibited a fully reversible hydrogenation/dehydrogenation reaction (Mg3Ag + 2H2 ↔ 2MgH2 + MgAg) with conserved phase identity over multiple cycles [1]. In stark contrast, the isostructural Mg3Y alloy irreversibly decomposed during hydrogenation into MgH2 and YH3; the YH3 phase could not be dehydrogenated back to the original Mg3Y intermetallic, rendering the system non-recyclable [1]. The origin of this difference lies in the fact that Y is a strong hydride-forming element (YH3, ΔHf ≈ –226 kJ/mol H2), whereas Ag does not form a stable hydride, allowing Mg3Ag to serve as a true hydrogen storage medium rather than a one-time hydrogen sink [1].

Hydrogen storage Reversibility Intermetallic hydrides Thermodynamics

Diffusion-Bonded Joint Microhardness: Mg3Ag Interlayer Reduces Interfacial Hardness from 225–368 HV (Mg–Al IMCs) to 125 HV, Preventing Brittle Fracture

When a silver interlayer is used for diffusion bonding of Mg to Al, the interfacial Mg3Ag layer exhibits a maximum microhardness of 125 HV [1]. This is substantially lower than the Mg2Al3 layer that forms in direct Mg–Al diffusion bonding, which reaches 225 HV [1]. An independent study confirmed that the maximum interfacial microhardness decreased from 368 HV (Mg–Al intermetallics without interlayer) to 125 HV (with Ag interlayer, forming Mg3Ag/MgAg) [2]. The lower hardness of the Mg3Ag-containing interface correlates with a transition from brittle cleavage fracture (observed in Mg–Al joints) to transgranular fracture with plastic deformation features in Mg/Ag/Al joints, indicating a more ductile interfacial failure mode [1].

Diffusion bonding Mg–Al joining Microhardness Silver interlayer

Relative Intermetallic Hardness Ranking: Mg3Ag (287.5 HV) Is the Hardest Phase Among Mg–Ag–Al Interfacial IMCs, Exceeding MgAg (196.5 HV) and Ag2Al (175.7 HV)

In diffusion-bonded Mg/Ag/Al joints held at various times, the three intermetallic compounds formed at the interface — Mg3Ag, MgAg, and Ag2Al — exhibited distinctly different Vickers hardness values: 287.5 HV for Mg3Ag, 196.5 HV for MgAg, and 175.7 HV for Ag2Al [1]. Mg3Ag is thus 46% harder than MgAg and 64% harder than Ag2Al. The growth rate of the Mg3Ag layer was the slowest among the three IMCs (growth rate ranking: MgAg > Ag2Al > Mg3Ag based on fitted slope values) [1]. The shear strength of joints decreased from 10.5 MPa to 4.6 MPa with increasing holding time, and fracture location analysis in other studies indicates that failure often initiates between Mg3Ag and MgAg layers, making the relative hardness and thickness of Mg3Ag a critical parameter for joint integrity [1].

Intermetallic hardness Diffusion bonding Mg–Ag–Al system Phase identification

Corrosion Resistance in Biomedical Fixatives: Mg3Ag Exhibits Slower Corrosion Rate Than Pure Magnesium in 10% Neutral Buffered Formalin

In a multi-material corrosion study evaluating the behavior of pure Mg, Mg3Ag (3.0 wt% Ag), Mg6Ag (6.0 wt% Ag), and MgZnYNd alloys immersed in five different tissue fixatives, the corrosion rate ranking in 10% neutral buffered formalin (10% NBF) was determined to be: Mg6Ag < Mg3Ag < MgZnYNd < pure Mg, as measured by hydrogen evolution rate [1]. This places Mg3Ag as significantly more corrosion-resistant than pure Mg in this clinically relevant fixative environment, although less resistant than the higher-silver-content Mg6Ag alloy [1]. In other fixatives (4% PFA, 4% GD, 85% EA), the Ag-content-dependent trend reversed, with hydrogen release rate following Mg6Ag > Mg3Ag > Mg ≈ MgZnYNd, underscoring that the corrosion ranking is fixative-dependent and that Mg3Ag offers intermediate, tuneable degradation behavior that is distinct from both pure Mg and Mg6Ag [1].

Biomedical magnesium alloys Corrosion behavior Tissue fixatives In vitro degradation

Mg3Ag as a Sacrificial Precursor for Catalytically Active Porous Silver: Leached Porous Ag Outperforms Commercial Ag Powder in CO Oxidation

Porous Ag catalysts were fabricated by selectively leaching Mg from the Mg3Ag intermetallic compound using HCl aqueous solutions of varying concentrations [1]. When tested for CO oxidation, the porous Ag derived from Mg3Ag exhibited significantly higher catalytic activity compared to a commercial Ag powder, which showed only low catalytic activity for CO oxidation without hysteresis [1]. Notably, the catalytic activity of the porous Ag catalyst further increased after a heating process despite an accompanying decrease in specific surface area, demonstrating that the origin of activity is not merely geometric but arises from structural defects — specifically twin boundary defects, lattice strain, and residual Mg species (e.g., MgOx) introduced during the leaching process [1]. These catalytic features are unique to the porous Ag fabricated from the Mg3Ag precursor and are not replicated by commercially sourced Ag powder or Ag from other intermetallic precursors.

Dealloying Porous metals CO oxidation catalysis Structural defects

Research and Industrial Application Scenarios Where Mg3Ag-Specific Data Drive Procurement Decisions


Reversible Solid-State Hydrogen Storage with Extended Cycle Life

For laboratories and pilot-scale hydrogen storage system developers evaluating metal hydride media, Mg3Ag offers a uniquely reversible Mg3Ag + 2H2 ↔ 2MgH2 + MgAg system with 95% capacity retention after 30 cycles — compared to merely 70% for pure Mg [1]. Unlike Mg3Y and other Mg–RE intermetallics that decompose irreversibly into non-recyclable rare-earth hydrides, the Mg3Ag system regenerates its original phase identity upon dehydrogenation [2]. This makes Mg3Ag the appropriate procurement choice when the operational requirement is sustained hydrogen cycling over hundreds of cycles, rather than one-time hydrogen capture.

Silver Interlayer-Assisted Diffusion Bonding of Magnesium to Aluminum for Lightweight Structural Joints

In aerospace and automotive lightweighting applications requiring dissimilar Mg–Al joining, the use of a silver interlayer that produces interfacial Mg3Ag and MgAg phases reduces the maximum interfacial microhardness from 225–368 HV (brittle Mg–Al IMCs) to 125 HV, fundamentally changing the fracture mode from cleavage to transgranular with plastic deformation [1]. Process engineers specifying bonding parameters should target Ag interlayer thicknesses and holding times that favor Mg3Ag formation while limiting overgrowth of the softer but faster-growing MgAg and Ag2Al phases, as the hardness hierarchy (Mg3Ag > MgAg > Ag2Al) dictates joint load distribution [2].

Biomedical Magnesium Implant Development with Tuneable In Vitro Degradation

Researchers developing biodegradable Mg-based implants for histological evaluation can use Mg3Ag (3.0 wt% Ag) to achieve a corrosion rate intermediate between pure Mg and higher-silver-content Mg6Ag in clinically relevant fixatives such as 10% neutral buffered formalin [1]. The corrosion ranking Mg6Ag < Mg3Ag < MgZnYNd < pure Mg in 10% NBF demonstrates that Ag content provides a tunable degradation parameter. Procurement of Mg3Ag rather than pure Mg or complex quaternary alloys (e.g., MgZnYNd) simplifies compositional control while still enabling fixative-specific degradation tuning [1].

Defect-Engineered Porous Silver Catalyst Fabrication via Selective Dealloying

Researchers requiring catalytically active porous Ag for low-temperature CO oxidation should procure Mg3Ag as the precursor intermetallic rather than sourcing commercial Ag powder, because the selective leaching of Mg from the Mg3Ag lattice in HCl introduces a unique combination of twin boundary defects, structural strain, and residual MgOx species that are the dominant contributors to catalytic activity — not surface area alone [1]. The catalytic performance of the resulting porous Ag is demonstrably superior to that of commercial Ag powder, and the activity increase upon heating (despite surface area loss) confirms that the active-site generation mechanism is specific to the Mg3Ag dealloying pathway [1].

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